molecular formula C13H15ClN2O3 B2600923 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride CAS No. 1609409-29-1

2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride

Cat. No.: B2600923
CAS No.: 1609409-29-1
M. Wt: 282.72
InChI Key: HWHBVBSBZGZZTQ-UHFFFAOYSA-N
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Description

2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride is a chemical compound with the molecular formula C13H14N2O3·HCl It is characterized by the presence of an imidazole ring, an ethoxy group, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzoic acid.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanol
  • 3-Methoxybenzaldehyde
  • 1-(2-Hydroxyethyl)imidazole

Uniqueness

2-[2-(1H-Imidazol-1-yl)ethoxy]-3-methoxybenzaldehyde hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-imidazol-1-ylethoxy)-3-methoxybenzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.ClH/c1-17-12-4-2-3-11(9-16)13(12)18-8-7-15-6-5-14-10-15;/h2-6,9-10H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHBVBSBZGZZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCN2C=CN=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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